2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, erythro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
general industrial synthesis of similar compounds often involves large-scale chemical reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol include other amino alcohols and sulfonyl-containing compounds .
Uniqueness
The uniqueness of 2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol lies in its specific structure, which combines an amino group, a sulfonyl group, and a diol moiety. This unique combination of functional groups may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
119364-50-0 |
---|---|
Molecular Formula |
C10H15NO4S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(1S,2R)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10+/m1/s1 |
InChI Key |
CIAZEFCFQFQJLB-ZJUUUORDSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@@H](CO)N)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O |
Origin of Product |
United States |
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